molecular formula C22H21N5O5S B11235648 N-(1,3-benzodioxol-5-yl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11235648
M. Wt: 467.5 g/mol
InChI Key: IINBGHSKBNYJIJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a variety of functional groups, including a benzodioxole ring, a triazole ring, and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and benzoxazine intermediates, followed by the formation of the triazole ring and subsequent coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized for each step to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness, safety, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including factors such as temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its mechanism of action.

    Medicine: If the compound exhibits pharmacological properties, it could be developed into a therapeutic agent for treating specific diseases.

    Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-benzodioxol-5-yl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide would include other molecules that feature benzodioxole, triazole, and benzoxazine rings. Examples might include:

  • This compound analogs with different substituents on the rings.
  • Compounds with similar ring structures but different functional groups or linkages.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties

Properties

Molecular Formula

C22H21N5O5S

Molecular Weight

467.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O5S/c1-13(27-15-5-3-4-6-16(15)30-10-20(27)29)21-24-25-22(26(21)2)33-11-19(28)23-14-7-8-17-18(9-14)32-12-31-17/h3-9,13H,10-12H2,1-2H3,(H,23,28)

InChI Key

IINBGHSKBNYJIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC3=C(C=C2)OCO3)N4C(=O)COC5=CC=CC=C54

Origin of Product

United States

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